3,5-dimethoxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[(2-methyl-1,3-benzothiazol-6-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-10-19-15-5-4-12(8-16(15)26-10)20-18(25)21-17(22)11-6-13(23-2)9-14(7-11)24-3/h4-9H,1-3H3,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREANRVOIOEPNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=S)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is to react 2-methylbenzothiazole with chloroformate to introduce the carbamothioyl group, followed by coupling with 3,5-dimethoxybenzamide under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of reactors and equipment that can handle large volumes. The reaction conditions would be optimized for efficiency and yield, with continuous monitoring to ensure product quality. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under specific conditions.
Reduction: : The thiazole ring can be reduced to form a thiol group.
Substitution: : The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromic acid, under acidic conditions.
Reduction: : Reagents like lithium aluminum hydride or sodium borohydride, in anhydrous ether.
Substitution: : Reagents like sodium hydroxide or other strong bases, in polar solvents.
Major Products Formed
Oxidation: : Formation of 3,5-dihydroxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide.
Reduction: : Formation of 3,5-dimethoxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide-thiol.
Substitution: : Formation of various substituted benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its thiazole ring is known for its biological activity, making it a candidate for drug development.
Medicine
In medicine, this compound has potential applications in the development of new therapeutic agents. Its ability to interact with biological targets can be harnessed to create drugs for various diseases, including neurodegenerative disorders and infections.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3,5-dimethoxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Benzothiazole-Linked Carboxamide Derivatives ()
Compounds 7q–7t (Table 1) share a benzothiazole core and carboxamide linkage but differ in substituents and side chains. Key distinctions include:
- Substituent Effects: The thiourea linkage in the target compound contrasts with the oxoethylthio bridges in 7q–7t.
- Physical Properties : Melting points for 7q–7t range from 166.5 °C to 239.1 °C , with higher values correlating with rigid substituents (e.g., thiazole in 7t). The target compound’s 3,5-dimethoxy groups likely reduce symmetry and lower melting points relative to 7t but increase solubility due to methoxy hydrophilicity.
- Synthetic Efficiency : Yields for 7q–7t (68–77%) suggest moderate synthetic accessibility, comparable to typical benzothiazole derivatives.
Table 1 : Comparison of Benzothiazole Derivatives
| Compound | Key Substituents | Melting Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 7q | 2-Chloropyridin-4-ylamino | 177.9–180.8 | 70 | 90.0 |
| 7r | 2-Chloro-4-methylpyridin-3-ylamino | 166.5–168.1 | 77 | 90.0 |
| 7s | Pyrimidin-2-ylamino | 169.2–171.8 | 70 | 90.0 |
| 7t | Thiazol-2-ylamino | 237.7–239.1 | 68 | 92.0 |
Thiazolo-Pyrimidine Derivatives ()
Compounds 11a and 11b (Table 2) incorporate fused thiazolo-pyrimidine systems with nitrile and carbonyl groups. Structural comparisons include:
- Heterocyclic Complexity : The target compound’s benzothiazole-thiourea system is less rigid than the fused pyrimidine-thiazole rings in 11a/11b, which exhibit higher melting points (243–246 °C for 11a ).
- Functional Groups : Nitriles in 11a/11b increase polarity and electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound.
Table 2 : Thiazolo-Pyrimidine Derivatives
| Compound | Molecular Formula | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| 11a | C20H10N4O3S | 243–246 | Nitrile, Carbonyl, Thiazole |
| 11b | C22H17N3O3S | 213–215 | Nitrile, Carbonyl, Thiazole |
Thiazolylmethylcarbamate Analogs ()
Thiazolylmethylcarbamates (e.g., compounds l, m, p–r) feature bulkier substituents and carbamate linkages. However, their larger size may reduce solubility compared to the target compound’s compact structure .
Benzofuran-Chromen Hybrid ()
The compound 3,5-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide shares the 3,5-dimethoxybenzamide motif but replaces benzothiazole with a benzofuran-chromen system.
Key Research Findings
- Solubility vs. Stability : Methoxy groups enhance aqueous solubility, whereas thiazole/thiadiazole rings (as in 7q–7t and 11a/11b) improve thermal stability.
- Synthetic Challenges : Moderate yields (68–77% in ) suggest benzothiazole derivatives require optimized coupling conditions, particularly for introducing thiourea groups.
Biological Activity
3,5-Dimethoxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action based on diverse sources.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzothiazole have shown promising results in inhibiting tumor growth in various cancer models.
- Case Study : A study highlighted that compounds with similar thiazole structures achieved an 83.8% reduction in tumor growth at a dosage of 30 mg/kg in animal models .
| Compound | Dosage (mg/kg) | Tumor Growth Reduction (%) |
|---|---|---|
| Similar Compound | 30 | 83.8 |
Anti-inflammatory Effects
Inflammation plays a critical role in cancer progression and other diseases. The compound's anti-inflammatory potential has been explored through various assays.
- Mechanism : Compounds with similar thiazole and benzamide structures have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory pathways .
| Inflammatory Marker | Inhibition Rate (%) |
|---|---|
| TNF-α | Varies by compound |
| IL-6 | Varies by compound |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for enzymes involved in inflammatory pathways and cancer cell proliferation.
- Induction of Apoptosis : Similar compounds trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific phases, preventing the proliferation of cancer cells.
Research Findings
A review of existing literature shows a positive trend towards the development of benzothiazole derivatives as therapeutic agents. Key findings include:
Q & A
Basic Research Questions
What are the established synthetic routes for 3,5-dimethoxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide?
Methodological Answer:
The synthesis involves two key steps:
- Step 1 : Preparation of the 2-methylbenzo[d]thiazol-6-amine intermediate. This typically involves cyclization of substituted anilines with carbon disulfide or thiourea derivatives under reflux conditions in ethanol or DMF. For example, 2-methylbenzo[d]thiazole derivatives are synthesized via reaction with benzyl bromide and K₂CO₃ at 80–100°C .
- Step 2 : Formation of the thiourea linkage. The intermediate is reacted with 3,5-dimethoxybenzoyl isothiocyanate or a carbamothioyl chloride derivative in the presence of glacial acetic acid as a catalyst. Refluxing in ethanol for 4–12 hours yields the final product, purified via crystallization (e.g., DMF/water) .
Key Reaction Conditions Table:
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 2-methylbenzo[d]thiazole + benzyl bromide, K₂CO₃ | DMF | 80–100°C | 12–24 h | ~75% |
| 2 | 3,5-dimethoxybenzoyl chloride + KSCN, glacial acetic acid | Ethanol | Reflux | 4–12 h | 57–68% |
How is this compound characterized structurally?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for methoxy groups (δ ~3.7–3.8 ppm for ¹H; ~55 ppm for ¹³C), aromatic protons (δ 6.5–8.0 ppm), and thiourea NH (δ ~9.5–10.5 ppm, D₂O exchangeable) are critical. The benzothiazole moiety shows distinct downfield shifts due to electron-withdrawing effects .
- IR : Stretching vibrations for C=O (~1650–1700 cm⁻¹), C=S (~1250–1300 cm⁻¹), and NH (~3200–3400 cm⁻¹) confirm functional groups .
- X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, identifying intermolecular H-bonds (e.g., C–H···O, N–H···S) and π-π stacking interactions. Data collection at 100–150 K using Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution .
Advanced Research Questions
How can computational methods optimize the compound’s electronic properties?
Methodological Answer:
- DFT Calculations : At the B3LYP/6-311G(d,p) level, optimize the molecular geometry and compute frontier molecular orbitals (HOMO-LUMO gap), molecular electrostatic potential (MEP), and Fukui functions. Compare with experimental XRD data to validate charge distribution and reactive sites .
- NBO Analysis : Quantify hyperconjugative interactions (e.g., LP(S)→σ*(N–H)) to explain stability and intramolecular H-bonding .
Example Computational Parameters:
| Property | Method/Basis Set | Key Findings |
|---|---|---|
| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | 4.2 eV, indicating moderate reactivity |
| MEP Surface | Same | Electrophilic regions near thiourea S and benzothiazole N |
What strategies resolve contradictions in biological activity data?
Methodological Answer:
- Dose-Response Studies : Use in vitro assays (e.g., MTT for cytotoxicity) across a concentration gradient (1–100 μM) to identify IC₅₀ values. Compare with positive controls (e.g., doxorubicin) to validate specificity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., SARS-CoV-2 main protease, PDB ID: 6LU7). Analyze binding energy (ΔG ≤ −5 kcal/mol suggests strong binding) and key residues (e.g., His41, Cys145 for viral proteases) .
Docking Results Example:
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| 6LU7 (SARS-CoV-2) | −4.93 | Thiourea S with Cys145; benzamide O with His41 |
How can adsorption studies inform environmental applications?
Methodological Answer:
- Functionalized Adsorbents : Immobilize the compound on graphene oxide (GO) via silanization (e.g., using N-((3-(triethoxysilyl)propyl)carbamothioyl)benzamide). Characterize with BET (surface area ~200 m²/g) and FT-IR (C=S and Si–O–Si peaks) .
- Hg(II) Removal : Conduct batch experiments (pH 5–7, 25–45°C) to assess Langmuir isotherm fit (Qmax ≥ 300 mg/g) and pseudo-second-order kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
